2,5-Hexanedione, 3-(3-fluorophenyl)-
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Overview
Description
2,5-Hexanedione, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C₁₂H₁₃FO₂ It is a derivative of 2,5-hexanedione, where a fluorophenyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone, which is then subjected to oxidative cleavage to yield the desired diketone . Another method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle, under high-temperature water conditions .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3-(3-fluorophenyl)- typically involves the use of high-temperature water (HTW) conditions for the efficient conversion of starting materials. The reaction parameters, such as temperature, reaction time, and the amount of catalyst, are optimized to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2,5-Hexanedione, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2,5-Hexanedione, 3-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Hexanedione, 3-(3-fluorophenyl)- involves its interaction with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Hexanedione: A simpler diketone without the fluorophenyl group.
2,5-Heptanedione: A longer-chain analog.
3,6-Octanedione: Another γ-diketone with a different carbon chain length.
Uniqueness
2,5-Hexanedione, 3-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can influence the compound’s biological activity and its interactions with other molecules .
Properties
CAS No. |
583887-42-7 |
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Molecular Formula |
C12H13FO2 |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
FVFLVPSNDWLKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)F)C(=O)C |
Origin of Product |
United States |
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